
Tert-butylsulfanyl(pyridin-3-yl)diazene
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Description
Tert-butylsulfanyl(pyridin-3-yl)diazene is an azo compound (R-N=N-R′) where R is a tert-butylsulfanyl group (-S-C(CH₃)₃) and R′ is a pyridin-3-yl moiety. Azo compounds are characterized by their diazene (HN=NH) core, with substituents influencing their electronic, steric, and reactive properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, tert-butylsulfanyl(pyridin-3-yl)diazene is compared to three analogs: methyl(pyridin-3-yl)diazene, phenylsulfanyl(phenyl)diazene, and 3-(tert-butyl)-2-phenylindeno[3,2-c]pyrazol-4-one (a non-azo compound with structural similarities).
Structural and Electronic Differences
Table 1: Substituent Effects on Key Properties
Key Observations :
- Steric Effects : The tert-butylsulfanyl group in the target compound reduces reactivity by hindering intermolecular interactions, unlike smaller substituents (e.g., methyl) .
Stability and Reactivity
- Thermal Stability : Bulky tert-butylsulfanyl groups increase thermal stability by reducing molecular motion and decomposition pathways. Methyl analogs decompose faster due to weaker steric protection .
- Photoreactivity : Pyridinyl groups in azo compounds often exhibit redshifted absorbance spectra compared to phenyl, enabling applications in light-responsive materials.
Properties
CAS No. |
132555-20-5 |
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Molecular Formula |
C9H13N3S |
Molecular Weight |
195.29 g/mol |
IUPAC Name |
tert-butylsulfanyl(pyridin-3-yl)diazene |
InChI |
InChI=1S/C9H13N3S/c1-9(2,3)13-12-11-8-5-4-6-10-7-8/h4-7H,1-3H3 |
InChI Key |
JADHDNMYNBIKGJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SN=NC1=CN=CC=C1 |
Canonical SMILES |
CC(C)(C)SN=NC1=CN=CC=C1 |
Synonyms |
Pyridine, 3-[[(1,1-dimethylethyl)thio]azo]-, (Z)- (9CI) |
Origin of Product |
United States |
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